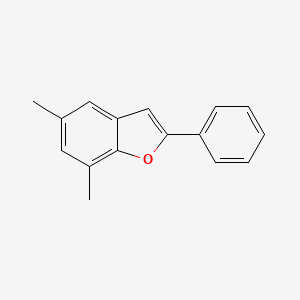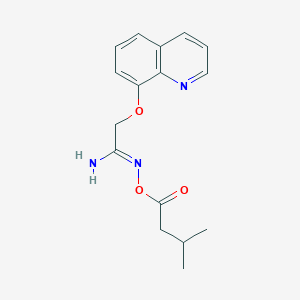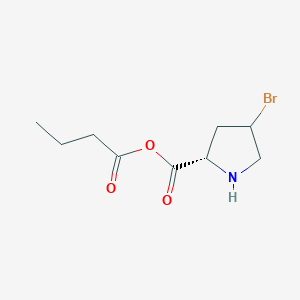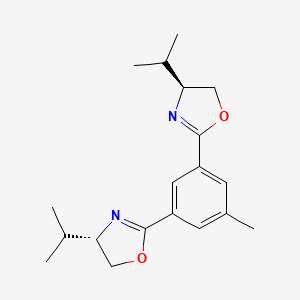
5,7-Dimethyl-2-phenyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-2-phenylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound is notable for its structural features, which include two methyl groups at positions 5 and 7, and a phenyl group at position 2. These structural modifications confer unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Wittig reaction, which involves the photochemical reaction of suitable precursors to form the benzofuran ring . This method is advantageous due to its relatively mild reaction conditions and high specificity.
Industrial Production Methods: Industrial production of 5,7-Dimethyl-2-phenylbenzofuran may involve catalytic processes to ensure high yield and purity. Recent advancements in catalytic strategies have enabled more efficient synthesis of benzofuran derivatives . These methods often employ metal catalysts and optimized reaction conditions to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dimethyl-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
5,7-Dimethyl-2-phenylbenzofuran has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethyl-2-phenylbenzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and topoisomerase, which are involved in critical biological pathways . The compound’s structural features enable it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.
Comparación Con Compuestos Similares
2-Phenylbenzofuran: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and biological properties.
5,7-Dimethylbenzofuran: Lacks the phenyl group at position 2, which affects its reactivity and applications.
Uniqueness: 5,7-Dimethyl-2-phenylbenzofuran is unique due to the combined presence of methyl groups and a phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
59483-17-9 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5,7-dimethyl-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
GXAAFCGTVSTKPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)





![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)

![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)

